![molecular formula C24H23N3O2 B2410234 7-[(4-Propan-2-yloxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol CAS No. 354778-12-4](/img/structure/B2410234.png)

7-[(4-Propan-2-yloxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

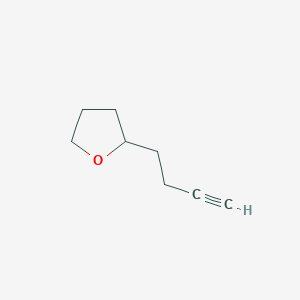

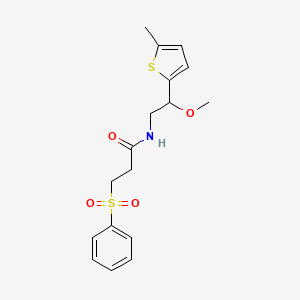

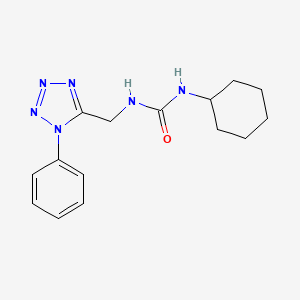

The compound “7-[(4-Propan-2-yloxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol” is a chemical compound with the molecular formula C24H23N3O2 . It is a complex organic compound that consists of a quinoline core with various functional groups attached .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a quinoline core, with a propan-2-yloxyphenyl group, a pyridin-2-ylamino group, and a methyl group attached . The exact spatial arrangement of these groups would depend on the specific synthesis conditions and the stereochemistry of the starting materials .Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the presence of the various functional groups. For example, the pyridin-2-ylamino group could potentially engage in reactions involving the nitrogen atom, while the phenyl and quinolinyl groups could participate in aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the quinoline core and the various functional groups could impact properties such as solubility, melting point, and boiling point .Scientific Research Applications

Antitumor Activity

7-[(4-Propan-2-yloxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol derivatives have been investigated for their potential antitumor properties. A study by Huang et al. (2013) on similar quinoline derivatives demonstrated potent cytotoxic activity against various human cancer cell lines while showing weak inhibitory activity toward normal cell lines. This suggests the potential of such compounds in cancer therapy, with one compound showing significant anticancer activity in both in vitro and in vivo models, indicating it as a promising clinical trial candidate for antitumor therapy (Shih-Ming Huang et al., 2013).

Antimalarial Activity

Compounds similar to this compound have shown efficacy as antimalarial agents. Research by Werbel et al. (1986) on a series of related compounds demonstrated excellent activity against resistant strains of Plasmodium berghei in mice, encouraging further clinical trials in humans. These findings highlight the potential of such quinoline derivatives in developing new treatments for malaria (L. M. Werbel et al., 1986).

Tautomeric Bistable Switches

7-Hydroxyquinoline based Schiff bases, similar to the chemical , have been synthesized and explored for their spectral properties, indicating potential as tautomeric bistable switches. Georgiev et al. (2021) found that these compounds could exist in multiple tautomeric forms and undergo intramolecular rotation upon irradiation, suggesting applications in molecular switching technologies (A. Georgiev et al., 2021).

Anti-corrosion Applications

The anti-corrosion potency of 8-hydroxyquinoline derivatives on mild steel in acidic medium has been investigated, revealing the potential of such compounds in protecting metals against corrosion. Douche et al. (2020) discovered that these derivatives exhibit high efficiency in preventing corrosion, offering insights into their application in industrial settings to enhance the longevity of metal structures (Dhaybia Douche et al., 2020).

Antiplasmodial and Antifungal Activity

Vandekerckhove et al. (2015) synthesized functionalized aminoquinolines, evaluating their antiplasmodial and antifungal activities. The findings reveal moderate to high potency against certain strains of Plasmodium falciparum and various fungi, indicating the potential of these derivatives in treating malaria and fungal infections (Stéphanie Vandekerckhove et al., 2015).

Future Directions

properties

IUPAC Name |

7-[(4-propan-2-yloxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O2/c1-16(2)29-19-11-8-18(9-12-19)22(27-21-7-3-4-14-25-21)20-13-10-17-6-5-15-26-23(17)24(20)28/h3-16,22,28H,1-2H3,(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIQUBTUWBFWXRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]but-2-enamide](/img/structure/B2410151.png)

![N-(3,5-dimethylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2410155.png)

![2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2410156.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2410159.png)

![N-(2,5-dimethylphenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2410160.png)

![5-(3-chlorobenzyl)-7-(furan-2-yl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2410167.png)

![5-[(1R)-1-Aminoethyl]-1H-pyridin-2-one;dihydrochloride](/img/structure/B2410173.png)